4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. It is classified as a sulfonamide due to the presence of the benzenesulfonamide moiety. The compound's molecular formula is , and its molecular weight is approximately 421.52 g/mol .
The compound falls under the category of sulfonamides, which are known for their antibacterial properties. Additionally, it features a thiazine ring and a tetrahydrobenzofuran structure, indicating its potential for diverse biological interactions.
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reagents and conditions are often proprietary or detailed in specialized literature.
The molecular structure of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide includes:
The structural representation can be described using SMILES notation: NS(C1=CC=C(N2S(CCC(O)C2)(=O)=O)C=C1)(=O)=O
.
Key molecular data includes:
The compound may engage in various chemical reactions characteristic of sulfonamides and thiazines:
Technical details regarding these reactions depend on specific conditions such as temperature and solvent choice.
Data supporting its mechanism may involve:
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for determining the compound's suitability for various applications.
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide has potential applications in:
Research into this compound continues to explore its full potential across various scientific fields.
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 17430-12-5
CAS No.: 73391-27-2
CAS No.: 10110-86-8